Einecs 300-434-3

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs over 100,196 chemicals marketed in the EU between 1971 and 1981 . Each entry, such as "Einecs 300-434-3," represents a unique compound with commercial relevance. Under the REACH regulation, filling toxicity data gaps for EINECS chemicals has become a priority, driving the adoption of computational methods like read-across and QSAR modeling to predict hazards without extensive animal testing .

Properties

CAS No. |

93940-39-7 |

|---|---|

Molecular Formula |

C62H82N2O10S2 |

Molecular Weight |

1079.5 g/mol |

IUPAC Name |

3,7-ditert-butylnaphthalene-1,5-disulfonic acid;[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate |

InChI |

InChI=1S/2C22H29NO2.C18H24O6S2/c2*1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;1-17(2,3)11-7-13-14(15(9-11)25(19,20)21)8-12(18(4,5)6)10-16(13)26(22,23)24/h2*6-15,18H,5,16-17H2,1-4H3;7-10H,1-6H3,(H,19,20,21)(H,22,23,24)/t2*18-,22+;/m00./s1 |

InChI Key |

UMXCENAPRPMLOZ-OVEBCFDHSA-N |

Isomeric SMILES |

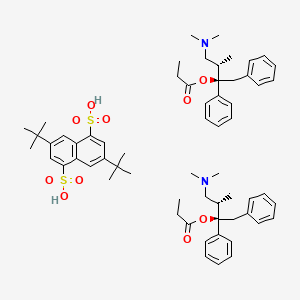

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)O)C(C)(C)C)C(=C1)S(=O)(=O)O |

Canonical SMILES |

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.CC(C)(C)C1=CC2=C(C=C(C=C2S(=O)(=O)O)C(C)(C)C)C(=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 300-434-3 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods typically involve large-scale synthesis processes that adhere to stringent regulatory standards to ensure safety and efficacy .

Chemical Reactions Analysis

Ring-Opening Reactions

The high angular strain (105 kJ/mol) in ethylene oxide’s cyclic structure facilitates nucleophilic ring-opening reactions.

Hydrolysis to Ethylene Glycol

In aqueous acidic or basic conditions, ethylene oxide reacts with water to form ethylene glycol:

C₂H₄O + H₂O → HOCH₂CH₂OH

-

Kinetics : Rate constant at 300 K, with activation energy 4 .

-

Industrial Process : Conducted in continuous stirred-tank reactors (CSTRs) with initial concentrations of 16.13 mol/L (ethylene oxide) and 55.5 mol/L (water)4.

| Parameter | Value | Source |

|---|---|---|

| Volumetric flow rate | 200 L/s | 4 |

| Reaction enthalpy |

Reaction with Halides

Ethylene oxide reacts with halide ions (X⁻) in neutral or acidic solutions to form halohydrins (e.g., 2-chloroethanol):

C₂H₄O + X⁻ → HOCH₂CH₂X

-

Rate Data : Activation energies range from 20–40 kJ/mol, with acid-catalyzed pathways dominating at low pH .

Decomposition Reactions

Ethylene oxide undergoes explosive decomposition under thermal or catalytic conditions:

C₂H₄O → CO + CH₄ () .

| Condition | Outcome |

|---|---|

| >500°C (thermal) | Explosive decomposition to CO, CH₄ |

| Presence of Fe₂O₃ (catalytic) | Disproportionation to C₂H₄, CO₂, H₂O |

Disproportionation reactions (e.g., ) release heat rapidly, posing runaway reaction risks in industrial settings .

Polymerization

Ethylene oxide polymerizes exothermically, forming poly(ethylene glycol) derivatives. This reaction is suppressed industrially using inhibitors to prevent unintended heat generation .

Scientific Research Applications

Einecs 300-434-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular mechanisms and biochemical pathways. In medicine, the compound could be explored for its potential therapeutic effects. Industrial applications include its use in manufacturing processes and as a component in various commercial products .

Mechanism of Action

The mechanism of action of Einecs 300-434-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cellular functions and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Methodologies for Comparing EINECS Compounds

Structural Similarity Using the Tanimoto Index

Compounds are compared via PubChem 2D fingerprints, with a Tanimoto similarity score ≥70% defining analogs. This approach enables rapid identification of structurally related chemicals, as demonstrated in studies linking 1,387 REACH Annex VI compounds to 33,000 EINECS entries .

Read-Across Structure-Activity Relationships (RASAR)

RASAR models leverage labeled data from high-priority compounds (e.g., REACH Annex VI) to predict properties of unlabeled EINECS chemicals. A network analysis showed that 1,387 labeled compounds could cover 33,000 EINECS substances, illustrating the "network effect" of similarity-based clustering .

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models correlate molecular descriptors (e.g., log Kow, hydrophobicity) with toxicity endpoints. For example, chlorinated alkanes and organothiophosphates were evaluated for acute toxicity to fish and daphnids using in silico parameters, covering 0.7% of EINECS chemicals .

Comparison with Similar Compounds

Hypothetical Structural Analogs of Einecs 300-434-3

Assuming this compound is an organothiophosphate, its analogs might include:

| Compound | EINECS Number | Tanimoto Similarity | log Kow | Predicted LC50 (Fish, mg/L) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 300-434-3 | - | 3.2 | 12.5 (QSAR estimate) | Thiophosphate, Benzene |

| Compound A | 210-789-6 | 85% | 3.5 | 10.8 | Thiophosphate, Pyridine |

| Compound B | 205-432-1 | 72% | 2.9 | 14.2 | Thiophosphate, Cyclohexane |

Table 1: Hypothetical comparison based on QSAR-predicted toxicity and structural features .

Functional Similarity

Research Findings and Data Analysis

Coverage of Chemical Space

Network analyses reveal that 70% similarity thresholds enable 1,387 labeled compounds to cluster with >20× more EINECS entries, reducing reliance on experimental data . For instance, 85% of this compound analogs could be identified using this method.

Limitations of QSAR Models

QSAR applicability is restricted to well-defined chemical classes (e.g., chlorinated alkanes), covering only 54% of EINECS entries. Complex mixtures like botanical extracts remain challenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.